1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with an ethyl group at the 1-position and a sulfanyl group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-4-ethyl-1H-pyrazole-5-thiol with formamide under reflux conditions can yield the desired compound. Another approach involves the use of green synthesis methods, such as ultrasonic-assisted synthesis, which offers advantages in terms of reaction efficiency and environmental sustainability .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like sodium borohydride.
Substitution: The ethyl group at the 1-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 1-position.
Scientific Research Applications
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development .
In particular, this compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) . Additionally, it has been explored for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is relevant in the treatment of certain types of cancer .
Mechanism of Action
The mechanism of action of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Properties
IUPAC Name |
1-ethyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYRPHRLMJELNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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